REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]1[O:6][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]=1
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Name
|
|
Quantity
|
800 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
415 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
polyphosphoric acid
|
Quantity
|
1600 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred with 2 liters of saturated aqueous sodium bicarbonate for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated at 180°-190° C. for 2 days
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Duration
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2 d
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Type
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ADDITION
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Details
|
The viscous dark solution was poured onto ice while hot
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Type
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FILTRATION
|
Details
|
The solid was collected by filtration
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Type
|
WASH
|
Details
|
washed with water thoroughly
|
Type
|
FILTRATION
|
Details
|
The brownish suspension was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 1 kg of crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by recrystallization from cyclohexane twice
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)C=1OC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 474 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |